2-(2-Phenyl-1,3-dioxolan-4-yl)ethan-1-ol
Overview
Description
2-(2-phenyl-1,3-dioxolan-4-yl)ethanol is an organic compound that belongs to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms and one carbon atom. The phenyl group attached to the dioxolane ring imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-phenyl-1,3-dioxolan-4-yl)ethanol can be synthesized through the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the synthesis of 2-(2-phenyl-1,3-dioxolan-4-yl)ethanol may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, zirconium tetrachloride can be used as a highly efficient catalyst for the acetalization of benzaldehyde with ethylene glycol .
Chemical Reactions Analysis
Types of Reactions
2-(2-phenyl-1,3-dioxolan-4-yl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(2-phenyl-1,3-dioxolan-4-yl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-phenyl-1,3-dioxolan-4-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can bind to receptors and modulate their activity. The phenyl group and the dioxolane ring contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol: Similar structure but with two methyl groups instead of a phenyl group.
1,3-dioxolane-4-methanol: Lacks the phenyl group, making it less hydrophobic and with different reactivity.
Uniqueness
2-(2-phenyl-1,3-dioxolan-4-yl)ethanol is unique due to the presence of the phenyl group, which enhances its chemical reactivity and binding properties. This makes it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
2-(2-phenyl-1,3-dioxolan-4-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEOVEALVHXHJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)C2=CC=CC=C2)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970005 | |
Record name | 2-(2-Phenyl-1,3-dioxolan-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-85-9 | |
Record name | 2-Phenyl-1,3-dioxolane-4-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5470-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC27993 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Phenyl-1,3-dioxolan-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.